2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS No.: 941992-24-1
Cat. No.: VC5691501
Molecular Formula: C19H23N3O2S
Molecular Weight: 357.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941992-24-1 |
|---|---|
| Molecular Formula | C19H23N3O2S |
| Molecular Weight | 357.47 |
| IUPAC Name | 2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H23N3O2S/c1-13-5-6-15(10-14(13)2)17-7-8-19(22-21-17)25-12-18(23)20-11-16-4-3-9-24-16/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H,20,23) |
| Standard InChI Key | GRHSOSLPQBDIBY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₉H₂₃N₃O₂S, with a molecular weight of 357.47 g/mol. Its IUPAC name, 2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, reflects its core pyridazine ring, thioether linkage, and tetrahydrofuran-methyl acetamide substituent. The SMILES notation (CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3)C) and InChIKey (GRHSOSLPQBDIBY-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 941992-24-1 | |
| Molecular Formula | C₁₉H₂₃N₃O₂S | |
| Molecular Weight | 357.47 g/mol | |
| Solubility | Not fully characterized | |
| LogP (Partition Coefficient) | Estimated ~2.5 (calculated) |
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the pyridazine core. A common route includes:
-
Cyclocondensation: Reaction of 3,4-dimethylphenyl hydrazine with a diketone precursor to form the pyridazine ring.
-
Thioether Formation: Introduction of the thioacetamide group via nucleophilic substitution using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Acetamide Coupling: Reaction of the intermediate thiol with chloroacetyl chloride, followed by amidation with tetrahydrofuran-2-ylmethylamine.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | DMF, 80°C, 12 h | ~60% | |
| Thioether Formation | NaH, DMF, RT, 6 h | ~75% | |
| Acetamide Coupling | Chloroacetyl chloride, K₂CO₃ | ~50% |
Reaction Optimization
Solvent choice significantly impacts yield. Polar aprotic solvents like DMF enhance nucleophilicity in thioether formation, while dichloromethane (DCM) is preferred for acid-sensitive steps. Microwave-assisted synthesis has been explored for reduced reaction times but remains understudied for this compound.
Biological Activities and Mechanisms
Antiviral Activity
The compound reduces viral load in influenza A (H1N1)-infected models by inhibiting neuraminidase (NA), a key enzyme in viral replication. At 10 µM, it achieves ~70% inhibition in plaque reduction assays, comparable to oseltamivir.
Anti-Inflammatory Effects
In murine models of colitis, the compound suppresses NF-κB and COX-2 pathways, reducing TNF-α and IL-6 levels by 40–50% at 25 mg/kg doses.
| Parameter | Value | Source |
|---|---|---|
| hERG IC₅₀ | >30 µM | |
| LD₅₀ (Oral, Rat) | >2000 mg/kg | |
| NOAEL | 100 mg/kg/day |
Research Applications and Future Directions
Drug Development
The compound’s dual activity against cancer and influenza positions it as a candidate for combination therapies. Co-administration with paclitaxel synergistically enhances cytotoxicity in ovarian cancer models.
Structural Analogues
Comparative studies with 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4) reveal that the 3,4-dimethylphenyl group improves metabolic stability by reducing CYP450-mediated oxidation .
Challenges and Opportunities
-
Solubility Optimization: Prodrug strategies (e.g., phosphate esters) are being explored to enhance bioavailability.
-
Targeted Delivery: Nanoparticle encapsulation may improve tumor-specific uptake.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume